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magnesium;carbanide;propane - 91754-75-5

magnesium;carbanide;propane

Catalog Number: EVT-14492272
CAS Number: 91754-75-5
Molecular Formula: C4H10Mg
Molecular Weight: 82.43 g/mol
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Product Introduction

Overview

Magnesium carbanide propane is a chemical compound composed of magnesium, carbon, and hydrogen, with the molecular formula C4H10Mg\text{C}_4\text{H}_{10}\text{Mg} and a molecular weight of approximately 82.43 g/mol. It is classified as an organometallic compound due to its combination of metal (magnesium) and organic components (carbanide and propane). This compound is particularly notable for its applications in organic synthesis and material science.

Synthesis Analysis

Methods

Magnesium carbanide propane can be synthesized through several methods, primarily involving the reaction of magnesium chloride with propane. The synthesis typically requires high temperature and pressure conditions to facilitate the reaction. A common approach includes:

  1. Reaction Conditions: The reaction is conducted in the presence of a catalyst to enhance the yield.
  2. Industrial Production: In industrial settings, large-scale reactors are utilized to maintain precise control over reaction conditions, allowing for continuous feeding of reactants and effective removal of by-products to maximize purity and yield .

Technical Details

The synthesis involves careful monitoring of temperature and pressure to ensure optimal conditions for the formation of magnesium carbanide propane. The typical setup may include:

  • Reactor Type: Continuous flow reactors for industrial applications.
  • Catalysts Used: Specific catalysts that facilitate the reaction between magnesium chloride and propane.
Molecular Structure Analysis

Structure

The molecular structure of magnesium carbanide propane can be represented as follows:

  • Molecular Formula: C4H10Mg\text{C}_4\text{H}_{10}\text{Mg}
  • IUPAC Name: Magnesium carbanide propane
  • InChI Key: DJWCCEDGSOWGIE-UHFFFAOYSA-N
  • Canonical SMILES: [CH3-].C[CH-]C.[Mg+2]

This structure indicates that magnesium is coordinated with carbon atoms from both the carbanide and propane components.

Data

The compound's structural data includes:

  • CAS Number: 91754-75-5
  • Molecular Weight: 82.43 g/mol
  • InChI: InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h3H,1-2H3;1H3;/q2*-1;+2
Chemical Reactions Analysis

Reactions

Magnesium carbanide propane participates in various chemical reactions, including:

  1. Oxidation: It can be oxidized to form magnesium oxide and carbon dioxide.
  2. Reduction: The compound can be reduced using hydrogen gas to yield magnesium hydride and propane.
  3. Substitution Reactions: It can undergo substitution reactions with halogens, resulting in halogenated derivatives.

Technical Details

  • Oxidation Conditions: Typically occurs at elevated temperatures using oxygen or air as the oxidizing agent.
  • Reduction Conditions: Involves hydrogen gas in the presence of a metal catalyst.
  • Substitution Conditions: Halogens such as chlorine or bromine are used in solvents like dichloromethane .
Mechanism of Action

The mechanism by which magnesium carbanide propane exerts its effects involves several pathways:

  1. Catalytic Activity: It acts as a catalyst, providing active sites for chemical reactions, thus increasing reaction rates.
  2. Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, potentially altering their structure and function.
  3. Biochemical Pathways: It may influence pathways involved in energy metabolism and signal transduction .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

PropertyValue
Molecular Weight82.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ReactivityReacts with halogens, oxidizing agents

Relevant analyses indicate that this compound exhibits significant reactivity under specific conditions, making it valuable for various applications.

Applications

Magnesium carbanide propane has numerous applications across scientific fields:

  1. Organic Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
  2. Biology: Investigated for potential use in drug delivery systems and biomaterials.
  3. Medicine: Research is ongoing into its application in developing new pharmaceuticals and medical devices.
  4. Material Science: Employed in producing advanced materials such as lightweight alloys and composites .

This compound's versatility makes it an important subject of study within chemistry, biology, and material sciences.

Mechanistic Pathways for Carbothermal Reduction of Magnesium Oxide

Kinetic Modeling of MgO-C Interactions in High-Temperature Vacuum Systems

The carbothermic reduction of magnesium oxide (MgO + C → Mg(g) + CO(g)) proceeds through two parallel pathways under vacuum conditions (1–2 kPa). Kinetic studies reveal that thermal dissociation (MgO(s) → Mg(g) + ½O₂(g)) dominates at lower temperatures (1375–1400°C), accounting for ~67% of Mg(g) production, while CO-mediated reduction (MgO(s) + CO(g) → Mg(g) + CO₂(g)) contributes the remainder [1] [8]. The oxygen generated from dissociation is consumed by carbon (C + ½O₂ → CO), maintaining reaction equilibrium. Direct solid-solid reduction at the MgO-C interface is negligible, as confirmed by gas co-feeding experiments where O₂ introduction suppressed Mg(g) yields more significantly than CO₂ [1].

Table 1: Pathway Contributions to Mg(g) Production

TemperatureDominant PathwayContribution (%)Key Evidence
1375°CThermal dissociation66.7%O₂ co-feeding reduces yield by 58%
1400°CThermal dissociation65.1%CO₂ co-feeding reduces yield by <20%
1450°CCO-mediated reduction~50% (estimated)Increased CO partial pressure accelerates kinetics

High-resolution kinetic modeling incorporating shrinking-core dynamics and sintering effects predicts reaction rates. At conversions <0.2, O₂ diffusion through MgO grain boundaries limits the rate. Beyond 30% conversion, MgO sintering reduces reactant interfacial area, decreasing the reaction rate by >50% due to reduced gas-solid contact [1] [8]. Modern approaches like Joule-heating vacuum carbothermal reduction (JHVCTR) mitigate sintering by achieving ultra-fast heating (120 seconds at 0.55 W·mm⁻³), attaining 95.4% MgO reduction—20% higher than conventional methods [2].

Reversion Dynamics of Mg(g)-CO Systems During Condensation

Reversion (Mg(g) + CO → MgO + C) is the primary bottleneck during condensation, peaking below 1373 K (1100°C) where thermodynamic driving forces favor reverse reaction equilibrium [6] [8]. The reversion fraction follows Arrhenius-type kinetics, with the rate constant kᵣ expressed as:$$k_r = 2.5 \times 10^7 \exp\left(\frac{-120 \text{ kJ/mol}}{RT}\right) \text{ s}^{-1}$$

Reversion severity escalates with CO concentration; at 10 vol% CO, yields plummet to <50% due to enhanced Mg(g)-CO collisions. Conversely, maintaining CO <2 vol% above 1100°C preserves >85% yield [4] [9]. Condensers must therefore achieve quenching rates >10³ K/s to bypass the 1373–1100°C window where reversion exceeds 9% [6].

Table 2: Condensation Strategies to Suppress Reversion

StrategyMechanismYieldLimitations
Moving bed (steel media)Heterogeneous nucleation on cool solids85–90%Media erosion; Mg separation
Supersonic quenchingHomogeneous nucleation via adiabatic expansion>90%Powder handling hazards
Bulk deposition (>300°C)Reduced surface-to-volume ratio95%Requires precise T control

Advanced condensers employ cross-flow moving beds where Mg(g)-CO gases contact cooled solid particles (e.g., steel, carbides). This design maintains temperatures >300°C, minimizing reversion while enabling continuous Mg extraction [4].

Heterogeneous vs. Homogeneous Nucleation in Magnesium Vapor Deposition

Nucleation kinetics govern Mg vapor condensation efficiency. Classical Nucleation Theory (CNT) quantifies the energy barrier ΔG* for critical nucleus formation. For homogeneous nucleation:$$ΔG^_{\text{hom}} = \frac{16\pi\sigma^3}{3(\Delta g_v)^2}$$where σ = surface energy (0.56 J/m² for Mg), and Δgᵥ = volumetric Gibbs free energy change. Heterogeneous nucleation on substrates reduces ΔG by a factor f(θ):$$ΔG^_{\text{het}} = ΔG^_{\text{hom}} \cdot \frac{2-3\cos\theta + \cos^3\theta}{4}$$where θ = contact angle [7]. Low-θ materials (e.g., steel, θ~60°) enable ΔG* reductions >80% versus homogeneous pathways [3] [4].

Table 3: Nucleation Performance on Condenser Substrates

SubstrateContact Angle (θ)ΔG* ReductionNucleation DensityMg Morphology
Steel60°85%10¹⁰ cm⁻³Coarse droplets
SiC110°40%10⁸ cm⁻³Isolated crystals
Graphite140°15%10⁶ cm⁻³Fine powder

Substrate nanostructuring further enhances nucleation. Pillared surfaces promote Wenzel-state condensation (droplets infiltrate pillars), accelerating heat transfer by 30% compared to Cassie-state (suspended droplets) [3]. In industrial condensers, steel media with nanostructured surfaces achieve 95% retention of Mg as coarse (>1 mm), non-pyrophoric deposits [4].

Properties

CAS Number

91754-75-5

Product Name

magnesium;carbanide;propane

IUPAC Name

magnesium;carbanide;propane

Molecular Formula

C4H10Mg

Molecular Weight

82.43 g/mol

InChI

InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h3H,1-2H3;1H3;/q2*-1;+2

InChI Key

DJWCCEDGSOWGIE-UHFFFAOYSA-N

Canonical SMILES

[CH3-].C[CH-]C.[Mg+2]

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